4-Hydroxy-1-methylpiperidine-4-carbonitrile
Overview
Description
4-Hydroxy-1-methylpiperidine-4-carbonitrile (HMPA) is a heterocyclic organic compound. It is used as a reactant for the optimization of Novobiocin scaffold to produce antitumor agents and for the synthesis of histamine H4 receptor antagonist .
Molecular Structure Analysis
The molecular formula of 4-Hydroxy-1-methylpiperidine-4-carbonitrile is C7H12N2O. Its InChI code is 1S/C7H12N2O/c1-9-4-2-7(10,6-8)3-5-9/h10H,2-5H2,1H3 .Physical And Chemical Properties Analysis
The molecular weight of 4-Hydroxy-1-methylpiperidine-4-carbonitrile is 140.18 g/mol. It is recommended to be stored in a refrigerator .Scientific Research Applications
Molecular Structure Analysis
Research on the molecular structure of 4-Hydroxy-1-methylpiperidine derivatives, such as betaine derivatives, has utilized NMR spectroscopy to study their conformations. Studies have identified different conformers based on the axial or equatorial positions of hydroxyl groups, providing insights into their stereochemistry and molecular interactions. Such structural analyses are crucial for understanding the chemical properties and potential reactivity of these compounds (Dega-Szafran, Dulewicz, & Szafran, 2006).
Synthetic Applications
4-Hydroxy-1-methylpiperidine-4-carbonitrile and its analogs have been used as intermediates in the synthesis of complex molecules. For instance, facile pseudo four-component reactions involving this compound have led to the formation of ortho-aminocarbonitriles and dicyanoanilines, showcasing its utility in constructing heterocyclic compounds through efficient synthetic routes (Mojtahedi et al., 2016). Such synthetic strategies are valuable for the development of new materials and pharmaceuticals.
Corrosion Inhibition
A novel application area for derivatives of 4-Hydroxy-1-methylpiperidine-4-carbonitrile is in the field of corrosion inhibition. Research has shown that certain naphthyridine derivatives exhibit high inhibition efficiencies for mild steel in acidic environments. These findings suggest potential industrial applications in protecting metals from corrosion, highlighting the functional versatility of 4-Hydroxy-1-methylpiperidine derivatives (Singh et al., 2016).
properties
IUPAC Name |
4-hydroxy-1-methylpiperidine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-9-4-2-7(10,6-8)3-5-9/h10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUFHVUPZXLNGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20300877 | |
Record name | 4-Hydroxy-1-methylpiperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20300877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-1-methylpiperidine-4-carbonitrile | |
CAS RN |
20734-30-9 | |
Record name | 20734-30-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139648 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxy-1-methylpiperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20300877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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